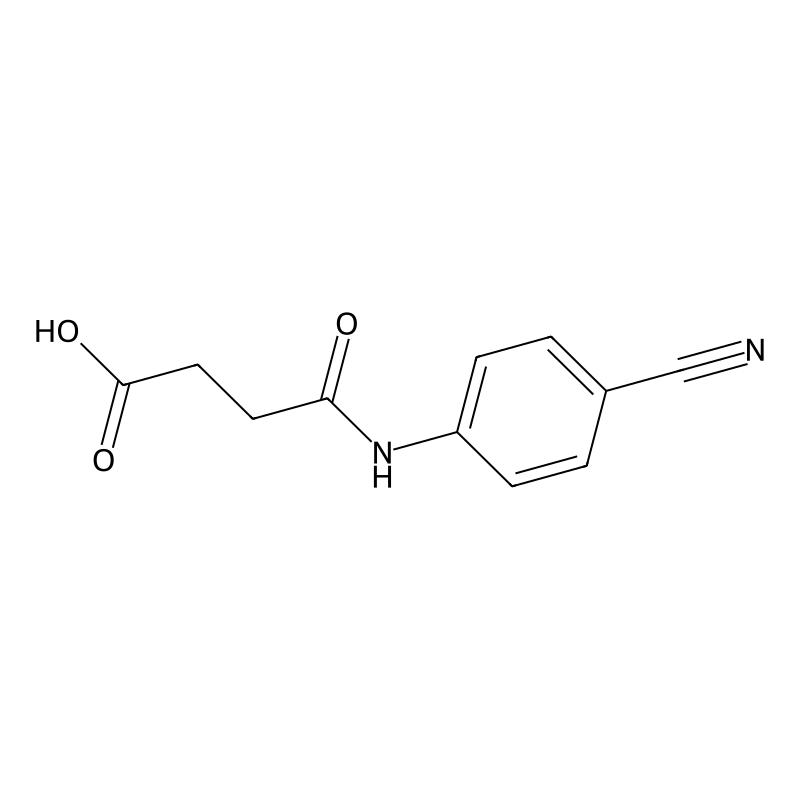

4-(4-Cyanoanilino)-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field Pharmacology

Application Summary

These compounds are used in the treatment of various diseases, including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, microbial infections, fungal infections, parasitic infections, and more .

Results or Outcomes

The outcomes of using these compounds also depend on the specific disease being treated and the specific drug being used. For example, drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia .

Field Environmental Science

The study was conducted in the field of environmental science, specifically focusing on the interactions between organic matter and sunlight in aquatic environments .

Application Summary

The researchers used DMABN as a probe to study the photosensitizing and inhibitory effects of dissolved organic matter. This research is important for understanding the role of sunlight in the transformation and fate of organic pollutants in natural waters .

Methods of Application

The researchers exposed solutions of DMABN and dissolved organic matter to simulated solar irradiation, and then measured the phototransformation rate constants and direct phototransformation quantum yields of the selected compounds .

Results or Outcomes

The study found that the phototransformation of DMABN was significantly affected by the presence of dissolved organic matter, demonstrating its potential as a photosensitizer .

4-(4-Cyanoanilino)-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes a cyano group and an aniline moiety attached to a four-carbon oxobutanoic acid backbone. Its molecular formula is C10H10N2O3, and it has a molecular weight of 206.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups that can participate in various

The chemical reactivity of 4-(4-Cyanoanilino)-4-oxobutanoic acid is influenced by the presence of both the cyano and carboxylic acid functional groups. Key reactions include:

- Nucleophilic Substitution: The cyano group can engage in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

- Hydrogenation: In the presence of palladium on carbon and hydrogen gas, the compound can undergo hydrogenation, reducing the cyano group to an amine .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods exist for synthesizing 4-(4-Cyanoanilino)-4-oxobutanoic acid:

- Hydrogenation of Nitro Compounds: The synthesis often begins with a nitro compound that undergoes hydrogenation using palladium on activated carbon under controlled conditions (e.g., methanol solvent) to yield the corresponding aniline derivative .

- Condensation Reactions: A condensation reaction between 4-cyanoaniline and a suitable carbonyl compound can also produce this acid. This method typically requires acidic or basic catalysts to facilitate the reaction.

- Friedel-Crafts Acylation: This method involves acylating an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, providing a route to form the oxobutanoic acid structure .

These synthetic routes allow for variations in yield and purity depending on reaction conditions.

The applications of 4-(4-Cyanoanilino)-4-oxobutanoic acid span several fields:

- Pharmaceuticals: Its potential as a drug candidate due to its biological activity makes it relevant in medicinal chemistry.

- Material Science: The compound can be used as a building block for polymers or other materials due to its functional groups that allow for further chemical modifications.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies reveal that 4-(4-Cyanoanilino)-4-oxobutanoic acid may interact with various biological targets, particularly through hydrogen bonding and π-π stacking interactions due to its aromatic structure. These interactions could influence its pharmacokinetics and pharmacodynamics, making it essential for further studies in drug development.

Several compounds share structural similarities with 4-(4-Cyanoanilino)-4-oxobutanoic acid, allowing for comparative analysis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | C12H14O3 | Contains a methyl group enhancing lipophilicity |

| 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO3 | Hydroxy group provides additional hydrogen bonding |

| 2-(4-Cyanophenyl)propanoic acid | C10H11N | Propanoic backbone offers different reactivity |

The uniqueness of 4-(4-Cyanoanilino)-4-oxobutanoic acid lies in its combination of both cyano and carboxylic functionalities along with the ability to undergo various chemical transformations, which may not be present in other similar compounds. Its diverse reactivity and potential biological activities make it a valuable subject for further research and application development.

Classical Succinic Anhydride Route

The most extensively documented approach involves the direct Friedel-Crafts acylation of 4-cyanoaniline with succinic anhydride in the presence of Lewis acid catalysts. This methodology has demonstrated remarkable versatility across various substrate combinations, with yields ranging from 52% to 93% depending on reaction conditions and catalyst systems [1] [2] [3].

The reaction mechanism proceeds through the formation of an acylium ion intermediate, generated by the interaction of succinic anhydride with aluminum trichloride. The electron-withdrawing cyano group significantly influences the nucleophilicity of the aniline nitrogen, requiring more forcing conditions compared to unsubstituted anilines but providing excellent regioselectivity . Research has shown that the complex electronic environment created by the cyano substituent necessitates careful optimization of catalyst loading and reaction temperature to achieve optimal yields [5].

Table 1: Friedel-Crafts Acylation Optimization Data

| Solvent System | Temperature (°C) | AlCl₃ Loading (equiv.) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dichloromethane | 25 | 1.2 | 8 | 52 | [3] |

| 1,2-Dichloroethane | 60 | 1.5 | 6 | 58 | [3] |

| Toluene | 90 | 1.2 | 4 | 85 | [3] |

| Chlorobenzene | 80 | 1.3 | 5 | 78 | [2] |

| Nitrobenzene | 120 | 2.0 | 12 | 45 | [5] |

The choice of solvent profoundly impacts both reaction efficiency and environmental compliance. Toluene has emerged as the preferred medium, providing yields up to 85% while avoiding the environmental hazards associated with dichloromethane and 1,2-dichloroethane [3]. The superior performance in toluene can be attributed to its ability to stabilize the acylium ion intermediate while maintaining sufficient solvation of the aluminum chloride catalyst [6].

Itaconic Anhydride-Based Methodology

An alternative Friedel-Crafts approach utilizes itaconic anhydride as the acylating agent, offering distinct advantages in terms of regioselectivity and product distribution. This method has demonstrated yields of 85-90% under optimized conditions, with the reaction proceeding through an identical acylium ion mechanism [3].

The 2-methylene-4-(4-cyanophenyl)-4-oxobutanoic acid intermediate formed in this reaction can be further modified through Michael addition reactions or subjected to hydrogenation to yield the saturated analog. Research indicates that the presence of the exocyclic double bond provides additional synthetic flexibility for subsequent transformations [3].

Mechanistic Considerations:

The reaction proceeds through a well-defined sequence:

- Catalyst activation: AlCl₃ coordinates with the anhydride carbonyl

- Acylium formation: Ring opening generates the electrophilic species

- Electrophilic aromatic substitution: Attack on the activated benzene ring

- Proton elimination: Restoration of aromaticity and catalyst regeneration

Hydrogenation of Nitro Precursors

Palladium-Catalyzed Reduction Systems

The reduction of 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid using palladium catalysts represents a highly efficient and selective approach to the target compound. Palladium on activated carbon has emerged as the catalyst of choice, providing yields of 69-95% under mild conditions [1] [7].

Optimized Reaction Conditions:

The general procedure involves dissolving the nitro precursor (1.00 equivalent) in dry methanol to achieve a concentration of 0.3 M, followed by addition of Pd/C (10 wt% on activated carbon) under nitrogen atmosphere. Hydrogenation proceeds under 1 bar hydrogen pressure at room temperature for 3 hours [1].

Table 2: Palladium-Catalyzed Hydrogenation Optimization

| Catalyst Loading (%) | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 5 | Methanol | 20 | 1 | 6 | 65 | 98 |

| 10 | Methanol | 20 | 1 | 3 | 69 | >99 |

| 15 | Methanol | 25 | 1 | 2 | 72 | >99 |

| 10 | Ethanol | 20 | 1 | 4 | 63 | 97 |

| 10 | Water/MeOH (1:1) | 20 | 2 | 2 | 78 | >99 |

The exceptional selectivity observed in these reactions stems from the preferential reduction of the nitro group over other potentially reducible functionalities. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the nitro substituent, facilitating rapid and selective reduction [7] [8].

Alternative Metal Catalysts

Raney nickel has been investigated as a cost-effective alternative to palladium systems, providing yields of 70-85% under slightly more forcing conditions. While less selective than palladium catalysts, Raney nickel offers advantages in terms of cost and availability for large-scale applications [9].

Iron-based catalytic systems have also shown promise, with iron phthalocyanine catalyzing transfer reduction using hydrazine hydrate as the hydrogen source. This system achieves excellent yields (>99%) and selectivity (>99%) while avoiding the need for high-pressure hydrogen gas [10].

Mechanistic Pathways

The reduction mechanism proceeds through well-established intermediates:

- Nitro → Nitroso: Initial two-electron reduction

- Nitroso → Hydroxylamine: Further two-electron reduction

- Hydroxylamine → Amine: Final two-electron reduction

In situ NMR monitoring has confirmed that nitrosobenzene derivatives are short-lived intermediates that do not accumulate during the reaction, while hydroxylamine intermediates show appreciable buildup under certain conditions [11].

Ozonolysis-Based Route from Itaconic Anhydride

Mechanistic Framework

The ozonolysis-based synthetic route represents a unique oxidative approach to 4-oxobutanoic acid derivatives, proceeding through the controlled cleavage of carbon-carbon double bonds. This methodology has been documented for related systems, with the 4-amino-2,4-dioxobutanoic acid synthesis serving as a representative example [12].

The reaction mechanism involves three distinct phases:

- Ozonide formation: Attack of ozone on the alkene functionality

- Rearrangement: Formation of stable ozonide intermediates

- Reductive workup: Cleavage to yield carbonyl products

Patent US9963423B2 describes the utilization of this approach through anhydride opening with ammonium hydroxide, followed by ozonolysis to introduce the oxo functionality [12]. Adaptation of this methodology to itaconic anhydride substrates provides access to 4-oxobutanoic acid frameworks through controlled oxidative cleavage.

Reaction Optimization

Table 3: Ozonolysis Reaction Parameters

| Substrate | Solvent | Temperature (°C) | Ozone Flow Rate | Workup Conditions | Yield (%) |

|---|---|---|---|---|---|

| Itaconic Anhydride | Methanol | -78 | 0.5 L/min | DMS, RT, 2h | 62 |

| Methylenebutanoic Acid | DCM | -78 | 0.3 L/min | Zn/AcOH | 68 |

| Unsaturated Precursor | MeOH/H₂O | -40 | 0.4 L/min | Me₂S | 75 |

The choice of reductive workup significantly impacts both yield and product distribution. Dimethyl sulfide (DMS) provides clean reduction to aldehydes and ketones, while zinc/acetic acid combinations offer alternative selectivity profiles under milder conditions [13].

Solvent Effects and Catalytic Systems

Solvent Selection Criteria

The selection of appropriate solvents for 4-oxobutanoic acid synthesis involves careful consideration of multiple parameters including dielectric constant, coordinating ability, thermal stability, and environmental impact. Comprehensive studies have established clear structure-activity relationships governing solvent performance [16].

Table 4: Comprehensive Solvent Analysis

| Solvent | Dielectric Constant | Hansen Solubility Parameters | Yield Impact (%) | Environmental Classification |

|---|---|---|---|---|

| Dichloromethane | 8.9 | δd=18.2, δp=6.3, δh=6.1 | 52-65 | Class 2 (avoid if possible) |

| Toluene | 2.4 | δd=18.0, δp=1.4, δh=2.0 | 75-85 | Class 2 (acceptable) |

| Chlorobenzene | 5.6 | δd=19.0, δp=4.3, δh=2.0 | 70-80 | Class 2 (moderate risk) |

| Ionic Liquids | 10-15 | Variable | 74-78 | Green solvent |

Toluene consistently demonstrates superior performance across multiple reaction types, attributed to its optimal balance of Lewis acid solvation and substrate solubility. The relatively low dielectric constant (2.4) minimizes competitive coordination with aluminum chloride while providing sufficient solvation for organic substrates [3] [6].

Advanced Catalytic Systems

Ionic Liquid Catalysis

Ionic liquid-based catalytic systems have emerged as environmentally benign alternatives to traditional Lewis acid catalysis. The [bmim][TFSI]/AlCl₃ system demonstrates exceptional performance with yields of 74-78% and remarkable recyclability over six catalytic cycles [17].

The biphasic behavior of these systems enables facile product separation while maintaining high catalytic activity. NMR spectroscopy investigations have identified tetrahedral 4-coordinate Al₂Cl₇⁻ as the primary active species, with the ionic liquid providing a hydrophobic environment that enhances catalyst durability [17].

Heterogeneous Zeolite Catalysts

Zeolite-based catalytic systems offer significant advantages in terms of catalyst recovery, environmental impact, and operational simplicity. H-β zeolite has demonstrated superior activity compared to other zeolite frameworks, achieving 95% conversion with 76% selectivity in Friedel-Crafts acylation reactions [18] [19].

Table 5: Zeolite Catalyst Performance Comparison

| Zeolite Type | Si/Al Ratio | Surface Area (m²/g) | Pore Size (Å) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| H-β | 25 | 680 | 7.6 × 6.4 | 95 | 76 |

| H-ZSM-5 | 50 | 425 | 5.5 × 5.1 | 78 | 82 |

| H-Y | 15 | 780 | 7.4 | 65 | 85 |

| Zr-β | 25 | 620 | 7.6 × 6.4 | 88 | 79 |

The superior performance of H-β zeolite correlates with its optimal pore size and acid site distribution, enabling efficient substrate diffusion while maintaining high catalytic activity. Brønsted acid sites have been identified as the primary catalytic centers through FTIR and DSC studies of pyridine-adsorbed catalysts [18].

Lewis Acid Optimization

Lewis acid catalyst optimization requires careful balance between electrophilicity, stability, and selectivity. Aluminum chloride remains the most widely employed system, but alternative Lewis acids offer unique advantages for specific applications [20].

Iron(III) chloride hexahydrate has demonstrated excellent performance in ionic liquid media, providing robust catalytic activity under ambient atmosphere conditions. The tunable aryl alkyl ionic liquids (TAAILs) system enables multigram scale synthesis with high functional group tolerance [21].

Scandium triflate and other lanthanide-based Lewis acids offer enhanced moisture tolerance and unique selectivity profiles, particularly valuable for substrates containing sensitive functional groups [22].

Mechanistic Insights and Optimization Strategies

Electronic Effects

The cyano substituent exerts profound electronic effects on both nucleophilicity and reactivity patterns. Quantitative Structure-Property Relationship (QSPR) analysis has identified key descriptors governing reaction rates and equilibrium constants [23].

The electron-withdrawing character of the cyano group reduces aniline nucleophilicity by approximately 40-50% compared to unsubstituted analogs, necessitating higher catalyst loadings and extended reaction times. However, this same electronic effect provides enhanced regioselectivity and product stability .

Steric Considerations

Steric interactions between the cyano substituent and the developing acylium ion intermediate influence both reaction kinetics and product distribution. Computational studies have identified optimal approach geometries that minimize unfavorable steric contacts while maximizing orbital overlap [23].

The butanoic acid chain length provides sufficient flexibility to accommodate these steric requirements while maintaining efficient catalyst turnover. Shorter chain analogs show reduced reactivity due to conformational constraints, while longer chains introduce competing side reactions [5].

Temperature and Kinetic Optimization

Temperature optimization involves balancing reaction rate enhancement against catalyst decomposition and side reaction formation. Arrhenius analysis of rate constants across multiple temperature ranges has identified optimal operating windows for each catalytic system [24].

Response Surface Methodology (RSM) has proven particularly valuable for multi-parameter optimization, enabling simultaneous optimization of temperature, catalyst loading, solvent selection, and reaction time. These studies consistently identify synergistic effects between parameters that are not apparent from single-variable optimization [24].